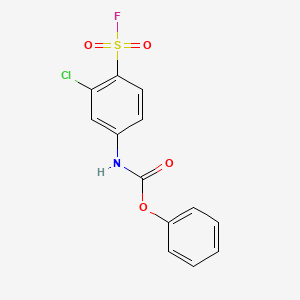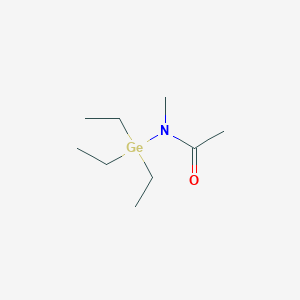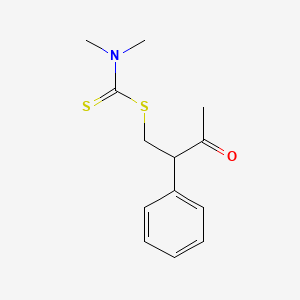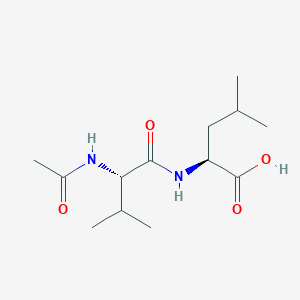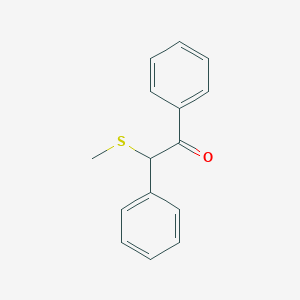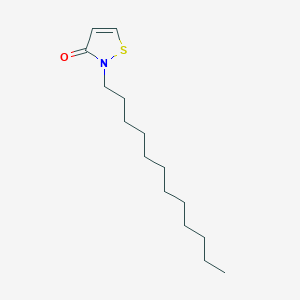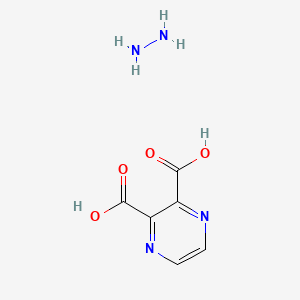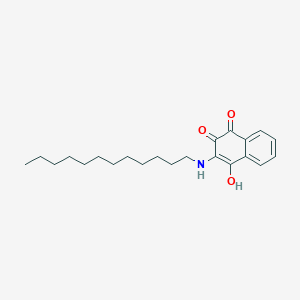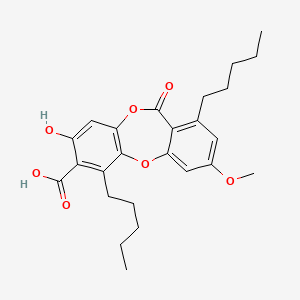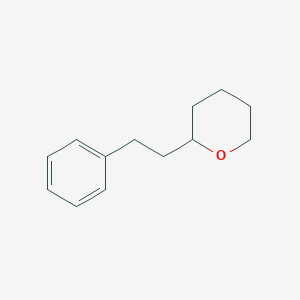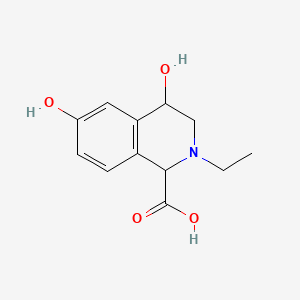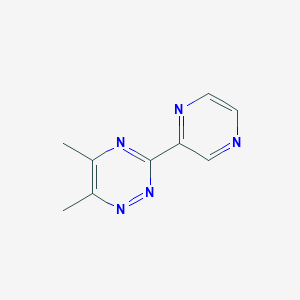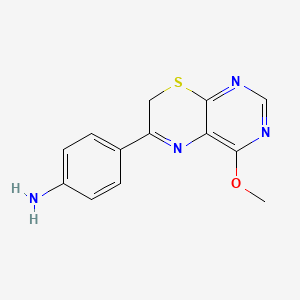
7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy- is a heterocyclic compound that features a pyrimido-thiazine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a thiazine derivative, the reaction may proceed through nucleophilic substitution and cyclization steps, often requiring catalysts or specific pH conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to scale up the production from laboratory to industrial scale.
化学反応の分析
Types of Reactions
7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 6-(4-aminophenyl)-4-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-2-amine
- 6-(4-aminophenyl)-4-chloro-7H-pyrimido(4,5-b)(1,4)thiazine
Uniqueness
7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy- stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development efforts.
特性
CAS番号 |
21576-25-0 |
|---|---|
分子式 |
C13H12N4OS |
分子量 |
272.33 g/mol |
IUPAC名 |
4-(4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-yl)aniline |
InChI |
InChI=1S/C13H12N4OS/c1-18-12-11-13(16-7-15-12)19-6-10(17-11)8-2-4-9(14)5-3-8/h2-5,7H,6,14H2,1H3 |
InChIキー |
UGKYXFOXLXEOTE-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=NC=N1)SCC(=N2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


